molecular formula C9H18ClNO2 B1434488 (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1965305-35-4

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1434488
CAS No.: 1965305-35-4
M. Wt: 207.7 g/mol
InChI Key: IPAHPPZMOMRABY-FVGYRXGTSA-N
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Description

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride typically involves the esterification of (S)-3-Methyl-piperidine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (S)-3-Methyl-piperidine-3-carboxylic acid and ethanol.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Substituted piperidine esters.

Scientific Research Applications

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The piperidine ring structure allows for various interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Methyl-piperidine-3-carboxylic acid
  • ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester
  • Piperidine-3-carboxylic acid derivatives

Uniqueness

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is unique due to its specific stereochemistry (S-configuration) and the presence of both an ester and hydrochloride group. This combination of features provides distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

ethyl (3S)-3-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAHPPZMOMRABY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CCCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

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